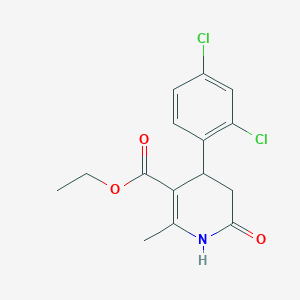![molecular formula C14H19N5O3S B2543274 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-diméthylisoxazole CAS No. 2320420-61-7](/img/structure/B2543274.png)
4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-diméthylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound notable for its multi-functional applications in various scientific disciplines. Its intricate structure, which includes a triazole ring, a sulfonyl group, and an azabicyclooctane framework, provides a unique array of chemical and biological properties.
Applications De Recherche Scientifique
Chemistry
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Exhibits inhibitory effects on certain enzymes, making it a candidate for biochemical research.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating infectious diseases.
Industry
Materials Science: Utilized in the production of advanced polymers and materials with specific functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole typically involves the following steps:
Formation of the Azabicyclooctane Ring: This can be achieved through a series of cyclization reactions starting from readily available bicyclic amines.
Introduction of the Triazole Ring: The triazole moiety is introduced via a 1,3-dipolar cycloaddition reaction.
Sulfonylation: The incorporation of the sulfonyl group usually requires the use of sulfonyl chlorides under basic conditions.
Dimethylisoxazole Construction: The final assembly involves the construction of the isoxazole ring through nitrile oxide cycloaddition.
Industrial Production Methods
Industrially, the compound is synthesized in batch reactors under controlled temperatures and pressures to ensure high yield and purity. Continuous flow reactors might be employed for large-scale production to optimize reaction time and resource efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation at the triazole ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions typically target the azabicyclooctane ring, potentially converting it into a more saturated analog.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products Formed
Oxidation Products: Triazole N-oxides.
Reduction Products: Saturated azabicyclooctane derivatives.
Substitution Products: Compounds with varied substituents replacing the sulfonyl group.
Mécanisme D'action
The mechanism by which this compound exerts its effects largely depends on its target application:
Enzyme Inhibition: The triazole ring may bind to the active site of enzymes, blocking substrate access and thus inhibiting enzyme activity.
Catalytic Activity: In catalysis, the compound serves as a stabilizing agent for transition metal complexes, facilitating various organic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-1,2,4-triazol-1-yl)-2-azabicyclo[3.2.1]octane: Lacks the sulfonyl and isoxazole groups.
1,2,4-Triazole Derivatives: Have similar triazole rings but differ in other structural components.
Uniqueness
What sets 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole apart is its multi-functional nature, enabling it to participate in a wide range of chemical and biological processes, which similar compounds may not be capable of.
Conclusion
4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole is a remarkable compound with significant applications across various scientific fields. Its unique structure confers a breadth of chemical reactivity and biological activity, making it a valuable tool in both research and industry.
Propriétés
IUPAC Name |
3,5-dimethyl-4-[[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-9-14(10(2)22-17-9)23(20,21)19-11-3-4-12(19)6-13(5-11)18-8-15-7-16-18/h7-8,11-13H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPKEBBGMGZYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2C3CCC2CC(C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543192.png)
![N-(3,5-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2543194.png)
![8-[(5-Methylfuran-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2543195.png)


![methyl 4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate](/img/structure/B2543201.png)
![1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B2543203.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B2543208.png)
![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2543209.png)

![2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2543213.png)

